3-{[(Benzyloxy)carbonyl](2-carboxyethyl)amino}propanoic acid
Description
3-{(Benzyloxy)carbonylamino}propanoic acid is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group, a 2-carboxyethyl substituent, and a propanoic acid backbone. The Cbz group is widely used in peptide synthesis to protect amine functionalities during coupling reactions .
Structure
3D Structure
Properties
IUPAC Name |
3-[2-carboxyethyl(phenylmethoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c16-12(17)6-8-15(9-7-13(18)19)14(20)21-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTRRUDIWGZIBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CCC(=O)O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Benzyloxy)carbonylamino}propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the Propanoic Acid Backbone: The protected amino group is then reacted with a suitable carboxyethyl precursor to form the propanoic acid backbone.
Deprotection: The benzyloxycarbonyl group is removed under mild acidic or hydrogenation conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{(Benzyloxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyethyl group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{(Benzyloxy)carbonylamino}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{(Benzyloxy)carbonylamino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents/Features | Notable Properties/Applications | References |
|---|---|---|---|---|---|
| 3-{[(Benzyloxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid | C₁₈H₁₉NO₅ | 329.35 | 3-Methoxyphenyl group | Enhanced lipophilicity; potential in drug design | |
| 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid | C₁₁H₁₀F₃NO₄ | 277.20 | Trifluoromethyl group | Increased metabolic stability; fluorinated analogs in imaging agents | |
| (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid | C₁₇H₁₅INO₄ | 448.21 | 4-Iodophenyl group | Radioactive labeling potential | |
| 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine | C₁₈H₂₀N₂O₅ | 344.37 | Dual benzyloxy groups; stereocenter | Chiral building block for peptides | |
| 2-{[(Benzyloxy)carbonyl]amino}-3-(2-ethylcyclopropyl)propanoic acid | C₁₆H₂₁NO₄ | 291.34 | 2-Ethylcyclopropyl group | Conformational rigidity; cyclopropane motifs in drug design | |
| Target Compound : 3-{(Benzyloxy)carbonylamino}propanoic acid (Hypothetical) | C₁₅H₁₇NO₆ | 331.31 (est.) | 2-Carboxyethyl side chain | Enhanced hydrophilicity; bifunctional reactivity | N/A |
Key Observations:
- Fluorinated Analogs (e.g., ): The trifluoromethyl group in 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid improves metabolic stability and electronegativity, making it valuable for imaging agents or enzyme inhibitors .
- Aromatic Substituents : Compounds with methoxyphenyl () or iodophenyl () groups exhibit increased lipophilicity, favoring membrane permeability in drug candidates.
- Chiral Centers: Stereospecific derivatives like 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine () are critical for peptide synthesis, where enantiomeric purity affects biological activity .
- Carboxyethyl vs. Carboxylic Acid Backbone : The target compound’s 2-carboxyethyl group introduces an additional carboxylic acid, likely enhancing water solubility compared to analogs with single carboxylic acid termini.
Physicochemical Properties
- Polarity and Solubility : The 2-carboxyethyl group in the target compound increases polarity, contrasting with trifluoromethyl () or cyclopropane-containing analogs (), which are more hydrophobic.
- Stability: Cbz-protected compounds are generally stable under basic conditions but susceptible to hydrogenolysis (e.g., using Pd/C in H₂, as in ) .
Biological Activity
3-{(Benzyloxy)carbonylamino}propanoic acid (CAS Number: 182001-76-9) is a synthetic organic compound with potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms, and relevant research findings.
- Molecular Formula : C14H17NO6
- Molecular Weight : 295.29 g/mol
- Structural Features : The compound contains benzyloxycarbonyl and carboxyethyl functional groups, which contribute to its biological interactions.
The biological activity of 3-{(Benzyloxy)carbonylamino}propanoic acid is closely related to its structural components:
- Amino Group : The amino group allows for interactions with various biological targets, including enzymes and receptors.
- Carboxylic Acid Moiety : This feature enhances solubility and can facilitate binding to transport proteins or receptors involved in cellular uptake.
Biological Activity
Research indicates that this compound exhibits several biological activities, which can be summarized as follows:
- Inhibition of Amino Acid Transporters :
- Potential Antitumor Activity :
-
Biochemical Probes :
- Due to its structural characteristics, 3-{(Benzyloxy)carbonylamino}propanoic acid is being investigated as a biochemical probe in research settings, particularly in studies involving metabolic pathways and transport mechanisms.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Study on LAT1 Inhibition :
- A recent study utilized molecular dynamics simulations and docking techniques to evaluate the inhibitory effects of various compounds on LAT1. Results indicated that derivatives similar to 3-{(Benzyloxy)carbonylamino}propanoic acid showed significant inhibition, with IC50 values suggesting effective concentrations for therapeutic applications .
-
Synthetic Applications :
- The compound has been used as a building block in the synthesis of more complex molecules, demonstrating its versatility in organic synthesis and medicinal chemistry.
Comparative Analysis
| Property/Compound | 3-{(Benzyloxy)carbonylamino}propanoic Acid | (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic Acid |
|---|---|---|
| Molecular Weight | 295.29 g/mol | Similar (varies based on substituents) |
| Biological Activity | Inhibits LAT1, potential antitumor effects | Similar mechanisms but different target specificity |
| Applications | Biochemical probe, amino acid transporter inhibition | Organic synthesis, potential therapeutic applications |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 3-{(Benzyloxy)carbonylamino}propanoic acid?
- Methodological Answer : The synthesis typically involves carbobenzyloxy (Cbz) protection of the amine group, followed by coupling with a carboxylic acid derivative. For example, carbobenzyloxy-protected intermediates (e.g., N-Carbobenzyloxy-L-aspartic acid in ) are synthesized using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxyl groups for amide bond formation . Purification via column chromatography or recrystallization ensures product integrity.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Analytical techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm functional groups and stereochemistry.
- Mass spectrometry (HRMS or ESI-MS) for molecular weight verification.
- HPLC with UV/Vis or fluorescence detection to assess purity (>95% is standard for research-grade compounds) .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact .
- Follow OSHA guidelines (29 CFR 1910.1020) for exposure monitoring and medical consultation if exposure occurs .
- Store at -20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How does the benzyloxycarbonyl (Cbz) group influence the compound’s reactivity in peptide synthesis?
- Methodological Answer : The Cbz group acts as a temporary protective moiety for amines, enabling selective deprotection (e.g., via hydrogenolysis with Pd/C) without disrupting acid-sensitive groups. This is critical in sequential peptide coupling reactions . Studies on similar Cbz-protected amino acids show enhanced stability under basic conditions, making them suitable for solid-phase synthesis workflows .
Q. What experimental approaches resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Perform pH-dependent solubility profiling using buffered solutions (pH 2–12) and quantify via UV absorbance or gravimetric analysis.
- Compare results with computational predictions (e.g., Hansen solubility parameters) to identify discrepancies .
- Use co-solvent systems (e.g., DMSO/water) for improved dissolution in biological assays .
Q. How can this compound be applied in studying enzyme-substrate interactions?
- Methodological Answer :
- Use as a competitive inhibitor in kinetic assays (e.g., for carboxylases or proteases) by monitoring changes in enzymatic activity via fluorescence quenching or calorimetry .
- Incorporate isotopic labeling (e.g., ¹³C or ¹⁵N) for NMR-based structural studies of binding pockets .
- Pair with molecular docking simulations to predict binding affinities and validate with SPR (surface plasmon resonance) .
Q. What strategies mitigate hydrolysis of the carboxyethylamino group during long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
